molecular formula C17H18N4O B4792417 N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine

N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine

Cat. No. B4792417
M. Wt: 294.35 g/mol
InChI Key: HACRFGNLKYZRBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine, also known as MBTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBTA is a triazole-based compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine is not fully understood, but it is believed to exert its effects by binding to specific receptors or enzymes. N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine has been shown to inhibit the activity of acetylcholinesterase, which is involved in the degradation of acetylcholine, a neurotransmitter that is essential for cognitive function. N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine has been shown to exhibit various biochemical and physiological effects, including its ability to inhibit the activity of enzymes and receptors. N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, which is essential for cognitive function. N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine in lab experiments is its relatively simple synthesis process, which allows for easy optimization of the yield. N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine has also been shown to exhibit various biological activities, making it a potential candidate for various applications. However, one of the limitations of using N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine in lab experiments is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are various future directions for the research and development of N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine, including its use as a potential therapeutic agent for various diseases, such as Alzheimer's disease and cancer. N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine can also be investigated for its potential use as a corrosion inhibitor and as a ligand for metal ion coordination. Further research is needed to fully understand the mechanism of action of N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine and to optimize its synthesis process for various applications.
Conclusion:
In conclusion, N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine can be synthesized using various methods, and it has been shown to exhibit various biological activities, making it a potential candidate for various applications. Further research is needed to fully understand the mechanism of action of N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine and to optimize its synthesis process for various applications.

Scientific Research Applications

N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine has various scientific research applications, including its use as a ligand for metal ion coordination, as a corrosion inhibitor, and as a potential therapeutic agent. N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine has been shown to exhibit anticancer, antifungal, and antibacterial activities, indicating its potential use as a chemotherapeutic agent. N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is implicated in the pathogenesis of Alzheimer's disease.

properties

IUPAC Name

N-[[4-[(4-methylphenyl)methoxy]phenyl]methyl]-1H-1,2,4-triazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-13-2-4-15(5-3-13)11-22-16-8-6-14(7-9-16)10-18-17-19-12-20-21-17/h2-9,12H,10-11H2,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACRFGNLKYZRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)CNC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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